Anatabine, N-formyl
Overview
Description
Anatabine, N-formyl is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco, eggplant, and green tomatoes. Anatabine has been studied for its potential therapeutic effects, particularly in the context of chronic inflammatory conditions such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anatabine, N-formyl can be synthesized through the N-formylation of anatabine. This process typically involves the reaction of anatabine with formylating agents under mild conditions. Common formylating agents include formic acid, formic acid derivatives, and formamide. The reaction is often catalyzed by acidic or basic catalysts to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. The use of recyclable catalysts and eco-friendly solvents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Anatabine, N-formyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-formyl oxides.
Reduction: Reduction reactions can convert it back to anatabine.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions
Major Products:
Oxidation: N-formyl oxides.
Reduction: Anatabine.
Substitution: Various substituted anatabine derivatives
Scientific Research Applications
Anatabine, N-formyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Anatabine, N-formyl exerts its effects through several molecular pathways:
NRF2 Activation: It activates the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Cholinergic Receptors: It acts as a cholinergic agonist, binding to cholinergic receptors and modulating inflammatory responses.
JAK-STAT Pathway: It inhibits the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, reducing inflammation.
NF-κB Pathway: It also inhibits the nuclear factor-κB (NF-κB) pathway, further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Nicotine: Anatabine is structurally similar to nicotine and shares some pharmacological properties.
Isoanatabine: This isomer of anatabine has similar binding affinities to nicotinic receptors but differs in its efficacy as an agonist.
Uniqueness: Anatabine, N-formyl is unique due to its dual action on both cholinergic receptors and the NRF2 pathway, making it a promising candidate for anti-inflammatory therapies. Its ability to modulate multiple molecular pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h1-4,6,8-9,11H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFXMGADSMCLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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